molecular formula C15H19N3O3 B5521259 N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide

N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide

Cat. No.: B5521259
M. Wt: 289.33 g/mol
InChI Key: HOVKATIMIAMUFC-UHFFFAOYSA-N
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Description

N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a methoxyphenyl group, and a dimethylpropanamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the methoxyphenyl group:

    Formation of the dimethylpropanamide moiety: This can be done by reacting the intermediate compound with 2,2-dimethylpropanoic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the oxadiazole ring could produce various amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The oxadiazole ring and methoxyphenyl group are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2,2-dimethylpropanamide: This compound shares the methoxyphenyl and dimethylpropanamide moieties but lacks the oxadiazole ring.

    2,2-dimethyl-N-(3-methoxyphenyl)propanamide: Similar structure but different substitution pattern on the phenyl ring.

    3-(2-methoxyphenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring and methoxyphenyl group but lacks the dimethylpropanamide moiety.

Uniqueness

N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)14(19)16-9-12-17-13(18-21-12)10-7-5-6-8-11(10)20-4/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVKATIMIAMUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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